[(4-Bromo-3-methoxyphenyl)sulfonyl](3-imidazolylpropyl)amine
Description
(4-Bromo-3-methoxyphenyl)sulfonylamine is a sulfonamide derivative characterized by a sulfonyl group bridging a 4-bromo-3-methoxyphenyl moiety and a 3-imidazolylpropylamine chain. This compound combines a halogenated aromatic system with a heterocyclic imidazole group, making it structurally distinct and functionally versatile. The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence binding interactions in biological systems, while the methoxy group at the meta position contributes electronic effects (e.g., resonance donation) .
Properties
Molecular Formula |
C13H16BrN3O3S |
|---|---|
Molecular Weight |
374.26 g/mol |
IUPAC Name |
4-bromo-N-(3-imidazol-1-ylpropyl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H16BrN3O3S/c1-20-13-9-11(3-4-12(13)14)21(18,19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10,16H,2,5,7H2,1H3 |
InChI Key |
YCSZRIQUWQDQCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methoxyphenyl)sulfonylamine typically involves multiple steps:
Coupling with Imidazole: The final step involves coupling the sulfonylated intermediate with 3-imidazolylpropylamine under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols in the presence of a base.
Major Products
Oxidation: 4-bromo-3-methoxybenzoic acid.
Reduction: (4-Bromo-3-methoxyphenyl)sulfanylamine.
Substitution: 4-azido-3-methoxyphenylsulfonyl(3-imidazolylpropyl)amine.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-3-methoxyphenyl)sulfonylamine is used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
Biology
The compound’s imidazole moiety is of particular interest in biological research due to its presence in many bioactive molecules. It can be used to study enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for developing new drugs. Its structure suggests potential activity against certain enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (4-Bromo-3-methoxyphenyl)sulfonylamine exerts its effects depends on its interaction with molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The sulfonyl group can form strong hydrogen bonds, affecting protein-ligand interactions.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their differences are summarized below:
| Compound Name | Phenyl Substituent | Amine Chain | Biological Activity/Application | Reference |
|---|---|---|---|---|
| (4-Bromo-3-methoxyphenyl)sulfonylamine | 4-Bromo-3-methoxy | 3-imidazolylpropyl | Under investigation (potential antitumor) | — |
| N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide | 4-Methyl | 3-imidazolylpropyl | Antibacterial screening candidate | |
| 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine | 4-Bromo (quinazoline core) | 3-imidazolylpropyl | Antifungal, antitumor | |
| Benzyl-(3-imidazol-1-yl-propyl)-amine | Benzyl | 3-imidazolylpropyl | Intermediate in drug synthesis |
Key Observations :
Substituent Effects :
- The 4-bromo-3-methoxyphenyl group in the target compound increases steric bulk and lipophilicity compared to the 4-methylphenyl analog . This may enhance membrane permeability but reduce solubility in aqueous media.
- The quinazoline core in the analog from introduces a planar heteroaromatic system, which likely improves DNA intercalation (relevant to antitumor activity).
Synthetic Routes: The target compound’s synthesis likely follows sulfonamide formation via reaction of a sulfonyl chloride (e.g., 4-bromo-3-methoxyphenylsulfonyl chloride) with 3-imidazolylpropylamine, as described for similar sulfonamides in . In contrast, the quinazoline analog was synthesized via nucleophilic substitution of 4-chloro-2-(4-bromophenyl)quinazoline with 1-(3-aminopropyl)imidazole.
Physicochemical Properties :
- Melting Points : The quinazoline analog exhibits a high melting point (438–440 K), attributed to strong intermolecular hydrogen bonding via the imidazole and quinazoline N-atoms. The target compound’s melting point is expected to be lower due to reduced aromatic stacking from the methoxy group.
- Solubility : The bromo-methoxy substituent may reduce aqueous solubility compared to the methylphenyl analog , necessitating formulation with co-solvents for biological testing.
Biological Activity :
- The quinazoline analog demonstrates antifungal and antitumor activity, likely due to its planar structure interfering with DNA/protein targets. The target compound’s sulfonamide group may instead target enzymes like carbonic anhydrases or proteases.
- The methylphenyl sulfonamide showed moderate antibacterial activity in preliminary screens, suggesting the target compound’s bromo-methoxy group could enhance potency via improved target binding.
Computational and Crystallographic Data
- Structural Insights : The Cambridge Structural Database (CSD) contains entries for related sulfonamides, revealing typical S–N bond lengths of ~1.63 Å and C–S–O angles of ~106°, consistent with sp³ hybridization at sulfur.
- SHELX Refinement : Crystal structures of analogs (e.g., ) were solved using SHELXL , confirming the imidazole’s role in forming hydrogen-bonded networks.
Biological Activity
The compound (4-Bromo-3-methoxyphenyl)sulfonylamine is a synthetic molecule that has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Core Structure : A phenyl ring substituted with a bromine and methoxy group, linked to a sulfonyl moiety.
- Side Chain : An imidazolylpropyl amine group that enhances its biological interactions.
The biological activity of (4-Bromo-3-methoxyphenyl)sulfonylamine is primarily attributed to its ability to interact with specific biological targets:
-
Antibacterial Activity :
- Compounds with similar structures have shown varying degrees of antibacterial activity against ESKAPE pathogens, which are known for their antibiotic resistance. The presence of the sulfonamide group is believed to contribute to this activity by inhibiting bacterial enzymes involved in folate synthesis.
-
Anticancer Properties :
- The imidazole moiety is known for its role in modulating enzyme activity related to cancer cell proliferation. Research indicates that compounds containing imidazole can induce apoptosis in cancer cells by affecting signaling pathways such as PI3K/Akt and MAPK.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds against various bacterial strains. For instance:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Klebsiella pneumoniae | 8 µg/mL |
These results suggest that modifications in the chemical structure, such as the addition of halogens or functional groups like sulfonamides, can enhance antibacterial potency .
Anticancer Activity
In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 10 |
| HeLa (Cervical Cancer) | 12 |
These findings indicate that the compound may exert cytotoxic effects through mechanisms involving cell cycle arrest and apoptosis induction .
Case Study 1: Antimicrobial Screening
A recent study synthesized a series of compounds based on the structure of (4-Bromo-3-methoxyphenyl)sulfonylamine and screened them against the ESKAPE panel. The results indicated a significant variation in antibacterial activity, with some derivatives showing promising results against resistant strains .
Case Study 2: Cancer Cell Line Testing
Another investigation focused on the anticancer potential of this compound, where it was tested against several human cancer cell lines. The study found that certain derivatives led to reduced cell viability and induced apoptosis, suggesting potential for development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
